molecular formula C23H20ClN5OS B2461291 1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone CAS No. 860649-70-3

1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone

Cat. No.: B2461291
CAS No.: 860649-70-3
M. Wt: 449.96
InChI Key: DJSVTWIGHGRTSE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications. The structure is further substituted with a 3-chlorobenzylsulfanyl group at position 2 and a 3,3-dimethyl-2-azetanone moiety at the phenyl ring (position 4).

Properties

IUPAC Name

1-[4-[2-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5OS/c1-23(2)14-28(20(23)30)18-8-6-16(7-9-18)19-10-11-25-21-26-22(27-29(19)21)31-13-15-4-3-5-17(24)12-15/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSVTWIGHGRTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)SCC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone, referred to as compound 1 in this article, is a synthetic molecule that incorporates a triazole-pyrimidine moiety known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections.

  • Molecular Formula : C23H20ClN5OS
  • Molar Mass : 449.96 g/mol
  • CAS Number : 860649-70-3

The biological activity of compound 1 is largely attributed to its structural components. The triazole and pyrimidine rings are known for their ability to interact with biological targets such as enzymes and receptors. Specifically, the presence of the sulfanyl group enhances the compound's reactivity and potential for binding to biological macromolecules.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against a range of bacteria and fungi. Studies indicate that compound 1 could potentially inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Microorganism Activity (MIC μg/mL)
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosaModerate
Candida albicansModerate

These findings suggest that compound 1 may possess broad-spectrum antimicrobial activity similar to other triazole derivatives .

Anticancer Activity

The anticancer potential of compound 1 has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance:

  • MCF-7 Cell Line : Compound 1 exhibited IC50 values indicating significant cytotoxicity.
Cell Line IC50 (μM)
MCF-7<10
Bel-7402<15

These results underscore the potential of compound 1 as a candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been documented extensively. Compound 1 may exert its effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

A notable study examined the synthesis and biological evaluation of various triazole derivatives, including compound 1. The results highlighted its promising activity against resistant strains of bacteria and its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the triazole and pyrimidine moieties demonstrate significant biological activities. The specific compound under discussion has shown promise in the following areas:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related study showed that similar triazole compounds effectively reduced cell viability in cancer cell lines by inducing apoptosis .

Antimicrobial Properties

The presence of the sulfanyl group in the structure suggests potential antimicrobial activity. Triazole derivatives are often explored for their ability to combat bacterial and fungal infections. Preliminary in vitro studies on related compounds have demonstrated effectiveness against various pathogens .

Anti-inflammatory Effects

Triazole derivatives have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that this compound could inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . This activity positions it as a candidate for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of 1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone typically involves multi-step organic reactions. The synthesis pathway includes:

  • Formation of Triazole Ring : Utilizing appropriate precursors to construct the triazole moiety.
  • Pyrimidine Coupling : Coupling reactions to introduce the pyrimidine component.
  • Final Azetanone Formation : Completing the synthesis through cyclization and functional group modifications.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have documented the applications of similar triazolo compounds:

  • Case Study on Anticancer Activity : A study published in Der Pharma Chemica demonstrated that a related triazolo compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction .
  • Case Study on Antimicrobial Efficacy : Research published in MDPI highlighted the effectiveness of triazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfanyl group can enhance activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Activities

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 3-Chlorobenzylsulfanyl, 3,3-dimethyl-azetanone Hypothesized: Kinase inhibition, antimicrobial (extrapolated)
Compounds 7a/7b () Pyrazole-thiophene Malononitrile/ethyl cyanoacetate, sulfur Not explicitly stated; likely synthetic intermediates
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] hydrazones () Quinazoline-pyrazole Acylhydrazone, aromatic aldehydes Antimicrobial (e.g., 5d: 50 μg/mL inhibition of Fusarium graminearum)

Key Differentiators

Core Heterocycle :

  • The target’s triazolopyrimidine core is distinct from the pyrazole-thiophene () and quinazoline-pyrazole () systems. Triazolopyrimidines are associated with kinase and GTPase inhibition due to their ATP-mimetic properties, whereas quinazolines often target folate biosynthesis .

Substituent Effects: The 3-chlorobenzylsulfanyl group in the target compound contrasts with the acylhydrazones in . The 3,3-dimethyl-azetanone introduces steric hindrance absent in ’s hydrazones, which may reduce off-target interactions but increase susceptibility to ring-opening metabolism.

For example, compound 5k in showed superior inhibition of Fusarium graminearum (82% at 50 μg/mL) compared to the agrochemical hymexazol (75%) . The target’s triazolopyrimidine core may offer broader-spectrum activity due to its dual heterocyclic nature.

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